4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-cyclopentylpiperazine-1-carboxamide
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Overview
Description
4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-cyclopentylpiperazine-1-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of 4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-cyclopentylpiperazine-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Chlorination and Methylation: The benzothiazole core is then chlorinated and methylated to introduce the chloro and methyl groups at the 5 and 4 positions, respectively.
Piperazine Derivatization: The chlorinated and methylated benzothiazole is then reacted with N-cyclopentylpiperazine to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-cyclopentylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-cyclopentylpiperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to study its effects on various cellular processes and pathways.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-cyclopentylpiperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-cyclopentylpiperazine-1-carboxamide can be compared with other benzothiazole derivatives, such as:
- N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-n-methylglycine
- N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
- N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide
These compounds share a similar benzothiazole core but differ in their substituents, which can lead to variations in their chemical properties and biological activities
Properties
IUPAC Name |
4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-cyclopentylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4OS/c1-12-14(19)6-7-15-16(12)21-18(25-15)23-10-8-22(9-11-23)17(24)20-13-4-2-3-5-13/h6-7,13H,2-5,8-11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOLGGYULRGTCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)NC4CCCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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